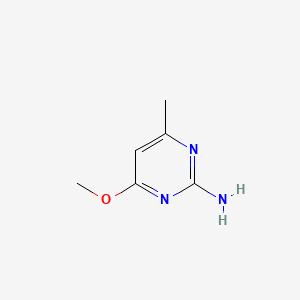
1-(4-Ethylbenzyl)piperazine
Übersicht
Beschreibung
1-(4-Ethylbenzyl)piperazine is a chemical compound with the linear formula C13H20N2 . It has a molecular weight of 204.32 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Piperazine derivatives have been studied extensively in the field of medicinal chemistry due to their excellent pharmacological properties . The synthetic methodologies used to prepare piperazine-containing drugs have been revised, and it’s found that owing to the popularity of this moiety, many useful synthons are commercially available .
Molecular Structure Analysis
The molecular structure of 1-(4-Ethylbenzyl)piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring .
Chemical Reactions Analysis
Piperazine is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Physical And Chemical Properties Analysis
1-(4-Ethylbenzyl)piperazine has a molecular weight of 204.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .
Drug Discovery
Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process allows for the creation of new compounds with potentially useful properties.
Photoredox Chemistry
Piperazines are often used in photoredox chemistry, a branch of chemistry that deals with chemical reactions that are induced by light .
Heterocyclic Chemistry
Piperazines are a key component in heterocyclic chemistry, which involves the synthesis and properties of heterocyclic compounds .
Synthesis of Other Chemical Compounds
1-(4-Ethylbenzyl)piperazine can be used as a starting material or intermediate in the synthesis of other chemical compounds .
Wirkmechanismus
Target of Action
The primary target of 1-(4-Ethylbenzyl)piperazine is the GABA (γ-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
1-(4-Ethylbenzyl)piperazine acts as an agonist at the GABA receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 1-(4-Ethylbenzyl)piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The biochemical pathways affected by 1-(4-Ethylbenzyl)piperazine are those involving GABA. By acting as an agonist at the GABA receptor, 1-(4-Ethylbenzyl)piperazine enhances the effect of GABA. This can lead to an increase in the influx of chloride ions into the neuron, making it more resistant to excitation .
Pharmacokinetics
It is known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of 1-(4-Ethylbenzyl)piperazine’s action primarily involve the modulation of GABA receptor activity. By enhancing the inhibitory effects of GABA, 1-(4-Ethylbenzyl)piperazine can alter neuronal excitability, potentially leading to effects such as muscle relaxation or sedation .
Action Environment
The action, efficacy, and stability of 1-(4-Ethylbenzyl)piperazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of 1-(4-Ethylbenzyl)piperazine, potentially influencing its ability to cross cell membranes and interact with its target receptors . Additionally, factors such as temperature and the presence of other substances can also affect the stability and activity of 1-(4-Ethylbenzyl)piperazine .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-ethylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHWWXRPMBXPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354341 | |
| Record name | 1-(4-ethylbenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
435341-97-2 | |
| Record name | 1-(4-ethylbenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ETHYLBENZYL)PIPERAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)

